Comparative Antibacterial Potency Against Escherichia coli: 1,3,6-Tribromo-9H-carbazole versus Amoxicillin and Other Carbazole Derivatives
1,3,6-Tribromo-9H-carbazole (TBC) exhibits specific antibacterial activity against Escherichia coli that exceeds that of the reference antibiotic amoxicillin. In a systematic study evaluating seven synthesized carbazole derivatives, TBC demonstrated a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL against E. coli [1]. In direct comparative assessments, TBC showed greater efficacy than amoxicillin, a standard clinical antibiotic, particularly against Gram-negative bacteria like E. coli . Notably, TBC's antibacterial profile is distinct from other carbazole derivatives in the same study: while 3-cyano-9H-carbazole, 3-iodo-9H-carbazole, and 3,6-diiodo-9H-carbazole exhibited stronger activity against Bacillus subtilis (Gram-positive), TBC showed preferential activity against E. coli (Gram-negative) [1]. This strain selectivity differentiation is quantitatively defined.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Escherichia coli |
|---|---|
| Target Compound Data | 31.25 μg/mL (77.4 μM) |
| Comparator Or Baseline | Amoxicillin (quantitative MIC data not specified in the primary comparative analysis; study reports TBC showed greater efficacy); 3-cyano-9H-carbazole, 3-iodo-9H-carbazole, and 3,6-diiodo-9H-carbazole (MIC values against E. coli not reported as superior to TBC) |
| Quantified Difference | TBC MIC = 31.25 μg/mL; demonstrated stronger activity against E. coli than amoxicillin; TBC showed preferential Gram-negative activity compared to iodinated/cyano derivatives which were stronger against B. subtilis |
| Conditions | Disk diffusion method; bacterial strains: Escherichia coli and Bacillus subtilis; concentration range tested: 31.25 to 250 μg/mL |
Why This Matters
For research programs targeting Gram-negative antibacterial discovery, TBC provides a structurally defined lead compound with demonstrated superiority over amoxicillin against E. coli, and a distinct strain-selectivity profile compared to iodinated carbazole derivatives.
- [1] Dabrovolskas, K., Jonuskiene, I., Sutkuvienė, S., & Gudeika, D. (2020). Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives. Chemija, 31(1), 42-51. ISSN 0235-7216 View Source
